![molecular formula C34H32N2O6 B2603190 Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 176693-97-3](/img/structure/B2603190.png)
Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(3-ethoxycarbonyl-5-hydroxy-2-methylbenzo[g]indol-1-yl)ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O6/c1-5-41-33(39)29-19(3)35(31-23-13-9-7-11-21(23)27(37)17-25(29)31)15-16-36-20(4)30(34(40)42-6-2)26-18-28(38)22-12-8-10-14-24(22)32(26)36/h7-14,17-18,37-38H,5-6,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUMKAGIUKADKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCN4C(=C(C5=C4C6=CC=CC=C6C(=C5)O)C(=O)OCC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate, known by its CAS number 176693-97-3, is a complex organic compound exhibiting significant biological activity. Its structure includes multiple functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molar mass of approximately 564.63 g/mol. The compound features an indole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Property | Value |
---|---|
Molecular Formula | C34H32N2O6 |
Molar Mass | 564.63 g/mol |
CAS Number | 176693-97-3 |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds containing indole structures often demonstrate antimicrobial activity against a range of pathogens. This compound's unique substituents may interact with microbial enzymes or cell membranes, leading to inhibition of growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction, contributing to its therapeutic effects in diseases such as cancer and infections.
Anticancer Studies
Recent studies have highlighted the anticancer potential of similar indole derivatives. For example, a study evaluated the cytotoxic effects of various indole compounds on HeLa cells, reporting IC50 values ranging from 0.5 to 10 µM for structurally related compounds . The specific ethyl ester derivative has not been extensively studied; however, the presence of hydroxyl and carboxyl groups suggests enhanced solubility and bioavailability, potentially improving its efficacy.
Antimicrobial Activity
Research has indicated that indole derivatives possess significant antimicrobial properties. A review discussed various indole alkaloids showing high efficacy against Gram-positive and Gram-negative bacteria . The ethoxycarbonyl group in this compound may enhance its lipophilicity, facilitating better penetration into bacterial membranes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzo[g]indole derivatives for their anticancer activity. The study reported that modifications at the 5-position significantly influenced cytotoxicity against multiple cancer cell lines . While specific data on the ethyl ester derivative is limited, similar compounds have demonstrated promising results.
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of this bis-indole derivative typically involves multi-step protocols, including:
- Key steps:
- Benzoylation/alkylation: Use of benzoyl chloride or alkylating agents under controlled temperatures (e.g., 0–60°C) in anhydrous solvents like dichloromethane or toluene .
- Catalytic cyclization: Copper triflate (Cu(OTf)₂) catalyzed [3+2] or [4+2] cycloaddition reactions for indole ring formation, requiring precise stoichiometry (e.g., 10 mol% catalyst) and low temperatures (0°C) to minimize side products .
- Optimization strategies:
- Reaction time: Extended reflux (2–6 hours) for complete conversion, monitored via TLC/HPLC .
- Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .
- Yield improvement: Pre-activation of reagents (e.g., POCl₃/DMF for formylation) and inert atmosphere (N₂/Ar) to prevent hydrolysis .
How can the compound’s structure be validated using advanced spectroscopic and crystallographic methods?
Answer:
Structural validation requires a combination of techniques:
- NMR spectroscopy:
- ¹H/¹³C-NMR: Assign peaks for indole protons (δ 7.2–8.5 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and hydroxyl groups (broad singlet at δ 5.0–6.0 ppm). Discrepancies in integration ratios may indicate tautomerism or impurities .
- X-ray crystallography:
- Mass spectrometry:
- High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~700–750 g/mol) and fragment ions (e.g., loss of ethoxy groups at m/z ~650) .
What analytical approaches resolve contradictions in spectral data, such as unexpected peaks in NMR or HPLC?
Answer:
Common contradictions and solutions:
- Unexpected NMR peaks:
- Tautomeric forms: Hydroxy groups in indole derivatives can cause keto-enol tautomerism, leading to split peaks. Use deuterated DMSO or temperature-controlled NMR to stabilize tautomers .
- Impurity identification: Compare retention times in HPLC with synthetic intermediates (e.g., unreacted ethyl acetoacetate at ~3.5 minutes under C18 column, 1 mL/min flow) .
- HPLC purity discrepancies:
- Gradient optimization: Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve co-eluting byproducts .
How do steric and electronic effects influence the compound’s reactivity in further functionalization?
Answer:
Steric effects:
- The ethyl-linked bis-indole structure creates steric hindrance at the 1- and 3-positions, limiting electrophilic substitution. Use bulky directing groups (e.g., tert-butyl) or microwave-assisted synthesis to enhance accessibility .
Electronic effects: - Electron-withdrawing groups (e.g., ethoxycarbonyl) deactivate the indole ring, favoring nucleophilic attacks at the 5-hydroxy position. For example, Mitsunobu reactions with triphenylphosphine/DIAD selectively functionalize hydroxyl groups .
What computational methods predict the compound’s bioactivity, and how do they align with experimental data?
Answer:
In silico strategies:
- Molecular docking: Use AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes). The benzo[g]indole scaffold shows high binding affinity (ΔG < −8 kcal/mol) due to π-π stacking with heme groups .
- QSAR models: Train models on indole derivatives’ IC₅₀ data to predict cytotoxicity. Hydrophobic parameters (logP ~3.5) correlate with membrane permeability .
Experimental validation: - Compare docking scores with in vitro assays (e.g., microsomal stability studies). Discrepancies >20% may indicate unmodeled solvation effects .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
Key challenges:
- Racemization: Ethyl-linked indoles may racemize under high-temperature reflux. Use chiral catalysts (e.g., BINAP-Pd complexes) or low-temperature (−20°C) conditions .
- Purification at scale: Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective enantiomer separation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.